2-Oxo-posaconazole is a derivative of the antifungal agent posaconazole, which belongs to the triazole class of antifungals. Posaconazole is primarily utilized for the prevention and treatment of invasive fungal infections, particularly in immunocompromised patients. The compound is characterized by its ability to inhibit the enzyme lanosterol 14-alpha demethylase, which is crucial for ergosterol synthesis in fungi, thereby disrupting fungal cell membrane integrity and function .
2-Oxo-posaconazole is synthesized from posaconazole through specific chemical modifications. The compound is classified under small molecules and is recognized for its antifungal properties. It falls within the broader category of azole antifungals, which are known for their action against various fungal pathogens including Candida and Aspergillus species .
The synthesis of 2-Oxo-posaconazole typically involves the oxidation of posaconazole to introduce a keto group at the second position of the molecule. This transformation can be achieved through various methods, including:
The choice of method depends on factors such as yield, selectivity, and environmental considerations.
The molecular formula for 2-Oxo-posaconazole is . The structure features a triazole ring, a phenyl group, and a piperazine moiety characteristic of its parent compound, posaconazole. The introduction of the keto group alters its electronic properties and potentially enhances its pharmacological profile.
The structural representation can be visualized using chemical drawing software or databases like PubChem .
2-Oxo-posaconazole can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for developing analogs with enhanced antifungal activity or altered pharmacokinetic properties.
The mechanism of action for 2-Oxo-posaconazole closely resembles that of posaconazole. It primarily acts by inhibiting lanosterol 14-alpha demethylase, an enzyme essential for converting lanosterol to ergosterol in fungal cell membranes. This inhibition leads to:
This mode of action makes it effective against a range of fungal pathogens, particularly in patients with compromised immune systems .
2-Oxo-posaconazole exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for pharmaceutical applications.
2-Oxo-posaconazole has potential applications in several areas:
The development of 2-oxo-posaconazole (C₃₇H₄₀F₂N₈O₅) derivatives originates from targeted molecular modifications of the parent antifungal agent posaconazole. Rational design focuses on mitigating pharmacokinetic limitations while enhancing target binding specificity. The core strategy involves scaffold simplification through removal of the 1,2,4-triazole moiety – a structural element strongly associated with potent inhibition of cytochrome P450 (Cyp3A4) enzymes. This modification eliminates a primary source of drug-drug interactions while preserving the molecule's ability to inhibit biological targets like the hedgehog (Hh) signaling pathway [1] [4].
Position-specific functionalization at C2 introduces a carbonyl (oxo) group to exploit hydrogen bonding networks within target binding pockets. Computational binding energy studies indicate that the oxo group serves a dual purpose: it provides conformational rigidity to the tetrahydrofuran region while enabling π-π stacking interactions with residues in the Smoothened receptor transmembrane domain. This binding mode differs fundamentally from clinically approved inhibitors (e.g., vismodegib), potentially overcoming point-mutation mediated resistance [1]. Ligand-based optimization further incorporates side chain bioisosteres, such as carboxylic acids or primary alcohols, to enhance polar interactions. Molecular dynamics simulations confirm that these groups improve binding site occupancy without inducing steric clashes, particularly when projecting the tetrahydrofuran ring outward from the binding cleft [1].
Table 1: Structural Modifications in 2-Oxo-Posaconazole Derivatives
Position Modified | Functional Group Introduced | Theoretical Rationale | Observed Effect |
---|---|---|---|
C2 (Core Scaffold) | Oxo (Carbonyl) | Enhanced hydrogen bonding and conformational rigidity | Improved binding energy profile to Smoothened |
Triazole Region | Removal of 1,2,4-triazole | Elimination of Cyp3A4 inhibition | Reduced drug-drug interaction potential |
Alkyl Side Chain | Primary alcohol or carboxylic acid | Exploitation of polar binding pockets | Increased target specificity and potency |
Synthesis of 2-oxo-posaconazole relies on multi-step protocols that incorporate oxo-functionalization early in the synthetic route. A validated approach begins with Friedel-Crafts acylation of 1,3-difluorobenzene (2) with succinic anhydride (3), yielding a ketone intermediate that undergoes Wittig olefination to install the α,β-unsaturated carboxylic acid backbone (5) [1] [2]. Critical stereochemical control is achieved through chiral auxiliary-mediated alkylation using (4R)-(+)-4-benzyl-2-oxazolidinone (OXZ), which directs facial selectivity during hydroxymethylation. Subsequent iodocyclization under anhydrous conditions stereoselectively generates the 2S,4R-configured tetrahydrofuran core (8) – a key intermediate for oxo-group introduction [1].
The oxo functionality is installed via sodium borohydride reduction of iodinated intermediate 8, simultaneously removing iodine and reducing the OXZ group to a primary alcohol. This alcohol is then activated as a tosylate (10) to facilitate nucleophilic displacement. Crucially, oxo-group stabilization occurs during the final coupling steps with piperazine-triazolone intermediates (e.g., 12 or 22) under carefully controlled basic conditions (e.g., K₂CO₃/NaI in DMF) to prevent epimerization [1] [2]. Alternative routes employ late-stage oxidation of posaconazole analogs using TEMPO/BAIB systems, though these methods show lower regioselectivity at the C2 position.
Table 2: Key Synthetic Route to 2-Oxo-Posaconazole Intermediates
Step | Reaction | Key Reagent/Condition | Intermediate | Function |
---|---|---|---|---|
1 | Friedel-Crafts Acylation | Succinic anhydride, AlCl₃ | Carboxylic acid 5 | Installs acid backbone |
2 | Wittig Olefination | Methyltriphenylphosphonium bromide, NaHMDS | Unsaturated ester | Generates olefin for cyclization |
3 | Chiral Auxiliary Attachment | (4R)-(+)-4-benzyl-2-oxazolidinone, TiCl₄ | OXZ-protected intermediate 6 | Ensures stereocontrol |
4 | Iodocyclization | I₂, NaHCO₃ | Iodocyclized THF 8 | Constructs stereodefined tetrahydrofuran |
5 | Reduction & Tosylation | NaBH₄ reduction; Tosyl chloride | Tosylate 10 | Activates for nucleophilic substitution |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: